molecular formula C15H20O5 B8126359 2-(Benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid CAS No. 29542-26-5

2-(Benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid

Cat. No.: B8126359
CAS No.: 29542-26-5
M. Wt: 280.32 g/mol
InChI Key: IVIUCVPWPODFER-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid is an organic compound that belongs to the class of carboxylic acids. This compound features a benzyloxy group, an ethoxycarbonyl group, and a methyl group attached to a butanoic acid backbone. Such compounds are often of interest in organic synthesis and pharmaceutical research due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 2-(benzyloxy)-3-methylbutanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve similar esterification reactions, scaled up to accommodate larger quantities. The process would need to be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethoxycarbonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: 2-(Benzyloxy)-2-(hydroxymethyl)-3-methylbutanoic acid.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The benzyloxy and ethoxycarbonyl groups could play roles in binding to molecular targets, while the carboxylic acid group may be involved in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-3-methylbutanoic acid: Lacks the ethoxycarbonyl group.

    2-(Ethoxycarbonyl)-3-methylbutanoic acid: Lacks the benzyloxy group.

    3-Methylbutanoic acid: Lacks both the benzyloxy and ethoxycarbonyl groups.

Uniqueness

2-(Benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid is unique due to the presence of both the benzyloxy and ethoxycarbonyl groups, which can influence its reactivity and potential biological activity. These functional groups may provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-4-19-14(18)15(11(2)3,13(16)17)20-10-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIUCVPWPODFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)(C(=O)O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303841
Record name 2-(benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29542-26-5
Record name NSC162688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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